molecular formula C6H3F3LiNO2S B6606542 lithium(1+) ion 4-(trifluoromethyl)pyridine-3-sulfinate CAS No. 2172536-38-6

lithium(1+) ion 4-(trifluoromethyl)pyridine-3-sulfinate

Cat. No.: B6606542
CAS No.: 2172536-38-6
M. Wt: 217.1 g/mol
InChI Key: URDMPJMKIXTUFJ-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-(trifluoromethyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C6H3F3NO2SLi It is known for its unique structural features, which include a trifluoromethyl group attached to a pyridine ring, and a sulfinate group

Preparation Methods

The synthesis of lithium(1+) ion 4-(trifluoromethyl)pyridine-3-sulfinate typically involves the reaction of 4-(trifluoromethyl)pyridine-3-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Lithium(1+) ion 4-(trifluoromethyl)pyridine-3-sulfinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfinate or thiol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Lithium(1+) ion 4-(trifluoromethyl)pyridine-3-sulfinate has several scientific research applications:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of lithium(1+) ion 4-(trifluoromethyl)pyridine-3-sulfinate involves its interaction with molecular targets through its trifluoromethyl and sulfinate groups. These interactions can lead to the modulation of biochemical pathways, enzyme inhibition, or activation, depending on the specific context. The compound’s effects are mediated by its ability to form stable complexes with various biomolecules and its reactivity in chemical transformations.

Comparison with Similar Compounds

Lithium(1+) ion 4-(trifluoromethyl)pyridine-3-sulfinate can be compared with other similar compounds, such as:

    Lithium(1+) ion 4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate: This compound has a similar structure but with a methyl group instead of a hydrogen atom at the 4-position of the pyridine ring.

    Lithium(1+) ion 2-(trifluoromethyl)pyridine-3-sulfinate: This compound has the trifluoromethyl group at the 2-position instead of the 4-position.

Properties

IUPAC Name

lithium;4-(trifluoromethyl)pyridine-3-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S.Li/c7-6(8,9)4-1-2-10-3-5(4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDMPJMKIXTUFJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=CC(=C1C(F)(F)F)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3LiNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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